molecular formula C94H148N32O31 B10822144 PKA inhibitor (5-24)

PKA inhibitor (5-24)

Cat. No.: B10822144
M. Wt: 2222.4 g/mol
InChI Key: AXOXZJJMUVSZQY-LGGJAOENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

PKA Inhibitor (5-24) is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of PKA Inhibitor (5-24) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

PKA Inhibitor (5-24) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

Major Products

The major product of the synthesis is the PKA Inhibitor (5-24) peptide itself, which is purified to remove any side products or unreacted starting materials .

Scientific Research Applications

PKA Inhibitor (5-24) is extensively used in scientific research to study the role of PKA in various cellular processes. Its applications include:

Mechanism of Action

PKA Inhibitor (5-24) exerts its effects by mimicking the natural substrate of PKA and binding to its catalytic site. This binding prevents the phosphorylation of target proteins by PKA, thereby inhibiting its activity. The inhibitor’s pseudosubstrate sequence is similar to that in the regulatory subunit of PKA, which allows it to effectively compete with natural substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PKA Inhibitor (5-24) is unique due to its high specificity and affinity for PKA. Unlike small-molecule inhibitors, it is less likely to interact with other kinases, making it a more selective tool for studying PKA-related pathways .

Properties

Molecular Formula

C94H148N32O31

Molecular Weight

2222.4 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2R,3R)-2-amino-1,3-dihydroxybutylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1-hydroxypropylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxypropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxyethylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxyethylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]butanedioic acid

InChI

InChI=1S/C94H148N32O31/c1-11-42(3)70(124-85(150)58(31-50-19-14-13-15-20-50)117-84(149)61(35-67(135)136)116-74(139)44(5)110-81(146)57(32-51-24-26-53(131)27-25-51)119-90(155)73(49(10)130)126-86(151)69(96)47(8)128)88(153)112-45(6)75(140)122-63(40-127)77(142)107-38-65(133)114-55(22-17-29-105-93(99)100)80(145)125-72(48(9)129)87(152)108-39-66(134)113-54(21-16-28-104-92(97)98)78(143)115-56(23-18-30-106-94(101)102)79(144)118-60(34-64(95)132)82(147)111-46(7)76(141)123-71(43(4)12-2)89(154)120-59(33-52-37-103-41-109-52)83(148)121-62(91(156)157)36-68(137)138/h13-15,19-20,24-27,37,41-49,54-63,69-73,127-131H,11-12,16-18,21-23,28-36,38-40,96H2,1-10H3,(H2,95,132)(H,103,109)(H,107,142)(H,108,152)(H,110,146)(H,111,147)(H,112,153)(H,113,134)(H,114,133)(H,115,143)(H,116,139)(H,117,149)(H,118,144)(H,119,155)(H,120,154)(H,121,148)(H,122,140)(H,123,141)(H,124,150)(H,125,145)(H,126,151)(H,135,136)(H,137,138)(H,156,157)(H4,97,98,104)(H4,99,100,105)(H4,101,102,106)/t42-,43-,44+,45-,46-,47-,48?,49?,54-,55-,56-,57?,58+,59-,60-,61+,62-,63-,69-,70+,71+,72+,73-/m1/s1

InChI Key

AXOXZJJMUVSZQY-LGGJAOENSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=N[C@H](CC1=CN=CN1)C(=N[C@H](CC(=O)O)C(=O)O)O)O)N=C([C@@H](C)N=C([C@@H](CC(=N)O)N=C([C@@H](CCCNC(=N)N)N=C([C@@H](CCCNC(=N)N)N=C(CN=C([C@H](C(C)O)N=C([C@@H](CCCNC(=N)N)N=C(CN=C([C@@H](CO)N=C([C@@H](C)N=C([C@H]([C@H](C)CC)N=C([C@H](CC2=CC=CC=C2)N=C([C@H](CC(=O)O)N=C([C@H](C)N=C(C(CC3=CC=C(C=C3)O)N=C([C@@H](C(C)O)N=C([C@@H]([C@@H](C)O)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

CCC(C)C(C(=NC(CC1=CN=CN1)C(=NC(CC(=O)O)C(=O)O)O)O)N=C(C(C)N=C(C(CC(=N)O)N=C(C(CCCNC(=N)N)N=C(C(CCCNC(=N)N)N=C(CN=C(C(C(C)O)N=C(C(CCCNC(=N)N)N=C(CN=C(C(CO)N=C(C(C)N=C(C(C(C)CC)N=C(C(CC2=CC=CC=C2)N=C(C(CC(=O)O)N=C(C(C)N=C(C(CC3=CC=C(C=C3)O)N=C(C(C(C)O)N=C(C(C(C)O)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.